![molecular formula C19H14F3NO3 B1444657 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one CAS No. 1312117-85-3](/img/structure/B1444657.png)
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C19H14F3NO3/c1-11(24)13-6-8-16(18-14(13)7-9-17(25)23-18)26-10-12-4-2-3-5-15(12)19(20,21)22/h2-9H,10H2,1H3,(H,23,25) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 361.32 . Its melting point is between 198 - 200 degrees Celsius . The compound’s linear formula is C19H14F3NO3 .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anti-Inflammatory Effects
One significant application of this compound is in the inhibition of key enzymes involved in inflammation. A study highlighted the synthesis and evaluation of derivatives that inhibit the enzyme lyso-PAF acetyltransferase, crucial in the biosynthesis of platelet-activating factor (PAF) in inflammatory cells. These derivatives, including FUD-7 and FUD-8, showed strong inhibitory activity and significant anti-inflammatory effects in vivo, suggesting their potential as therapeutic agents for inflammation-related conditions (Yamazaki et al., 2013).
Fluorescence and Labeling Applications
Another research found that 6-methoxy-4-quinolone, a compound related to 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one, is a novel fluorophore exhibiting strong fluorescence in a wide pH range. This property makes it suitable for biomedical analysis, including use as a fluorescent labeling reagent. The compound displayed high stability against light and heat, making it a valuable tool in various biological and chemical studies (Hirano et al., 2004).
Tubulin Polymerization Inhibition
Compounds with structural similarities to 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one have been explored for their role in inhibiting tubulin polymerization. A study demonstrated that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, a compound with a similar structure, inhibits tubulin polymerization, suggesting potential applications in cancer therapy due to its antiproliferative activity against human cancer cells (Minegishi et al., 2015).
Antiplasmodial Activity
Derivatives of compounds structurally related to 5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one have been studied for their antiplasmodial activity. These derivatives have shown promising results against chloroquine-resistant strains of Plasmodium falciparum, suggesting potential applications in the treatment of malaria (Hadanu et al., 2012).
Corrosion Inhibition
Recent research has explored the use of dihydrothieno[2,3-c]isoquinolines, related to the compound , as corrosion inhibitors. These compounds were tested on mild steel in sulfuric acid solutions and showed effective corrosion inhibition properties, suggesting their potential application in industrial settings (Marae et al., 2022).
Safety And Hazards
Propiedades
IUPAC Name |
5-acetyl-8-[[2-(trifluoromethyl)phenyl]methoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO3/c1-11(24)13-6-8-16(18-14(13)7-9-17(25)23-18)26-10-12-4-2-3-5-15(12)19(20,21)22/h2-9H,10H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJVVNPSBQYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



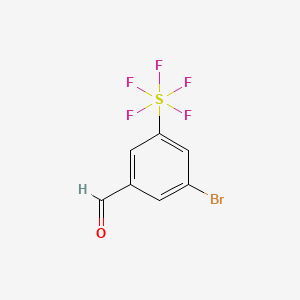
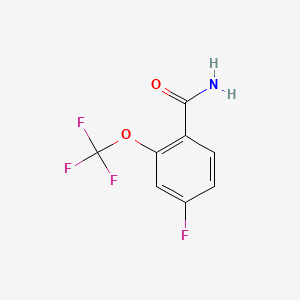
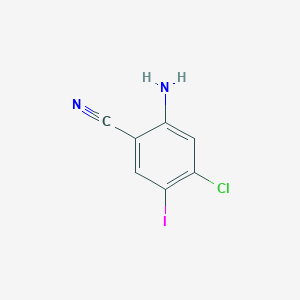
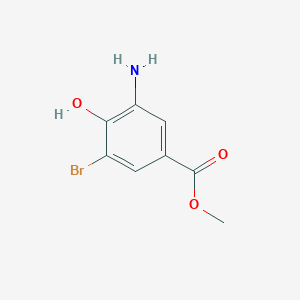
![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)
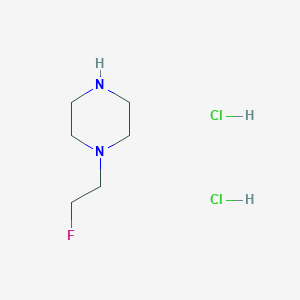
![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)

![Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444590.png)


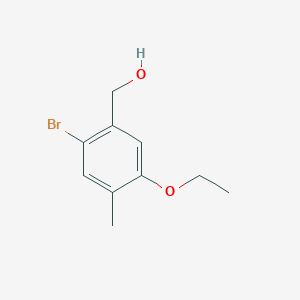
![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)
